molecular formula C8H10N2O2 B13425516 4-amino-3-(aminomethyl)benzoic Acid

4-amino-3-(aminomethyl)benzoic Acid

Cat. No.: B13425516
M. Wt: 166.18 g/mol
InChI Key: ULWVTFNWRFAVAZ-UHFFFAOYSA-N
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Description

It is an antifibrinolytic agent, meaning it helps prevent the breakdown of fibrin, a protein involved in blood clotting . This compound is used in various medical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-amino-3-(aminomethyl)benzoic acid typically involves the following steps :

    Preparation of 4-carboxylbenzaldehyde or its alkyl ester (methyl 4-formyl benzoate): This is the starting material for the synthesis.

    Oximation: The 4-carboxylbenzaldehyde or its alkyl ester is reacted with hydroxyamine to form an oxime.

    Reduction: The oxime is then reduced using hydrogen in a sodium hydroxide aqueous solution to yield this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves catalytic reduction using a Raney nickel catalyst in the presence of ammonia. This method is preferred due to its high yield and low cost .

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(aminomethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a catalyst such as Raney nickel.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield amines .

Scientific Research Applications

4-amino-3-(aminomethyl)benzoic acid has a wide range of applications in scientific research, including :

    Chemistry: It is used in the synthesis of various organic compounds, including cobalt carboxy phosphonates and cyclopeptides.

    Biology: It acts as a receptor for various cations and anions, making it useful in biological studies.

    Medicine: It is used as an antifibrinolytic agent to prevent excessive bleeding during surgeries and other medical procedures.

    Industry: It is used in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both an amino group and an aminomethyl group in this compound makes it unique compared to other similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its effectiveness as an antifibrinolytic agent .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

4-amino-3-(aminomethyl)benzoic acid

InChI

InChI=1S/C8H10N2O2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3H,4,9-10H2,(H,11,12)

InChI Key

ULWVTFNWRFAVAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)CN)N

Origin of Product

United States

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